

molecular formula and weight of 5-Bromobenzo[b]thiophene-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-3-carbaldehyde

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In-Depth Technical Guide: 5-Bromobenzo[b]thiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-Bromobenzo[b]thiophene-3-carbaldehyde**. This compound is a derivative of the benzo[b]thiophene scaffold, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Chemical and Physical Properties

5-Bromobenzo[b]thiophene-3-carbaldehyde is a solid organic compound. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ BrOS	[1] [2]
Molecular Weight	241.11 g/mol	[1]
CAS Number	16296-72-3	[1] [2]
IUPAC Name	5-bromo-1-benzothiophene-3-carbaldehyde	[1]

Experimental Protocols: Synthesis

The synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde** can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzo[b]thiophene ring system.[\[3\]](#)[\[4\]](#)

Protocol: Vilsmeier-Haack Formylation of 5-Bromobenzo[b]thiophene

Materials:

- 5-Bromobenzo[b]thiophene
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Magnetic stirrer
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

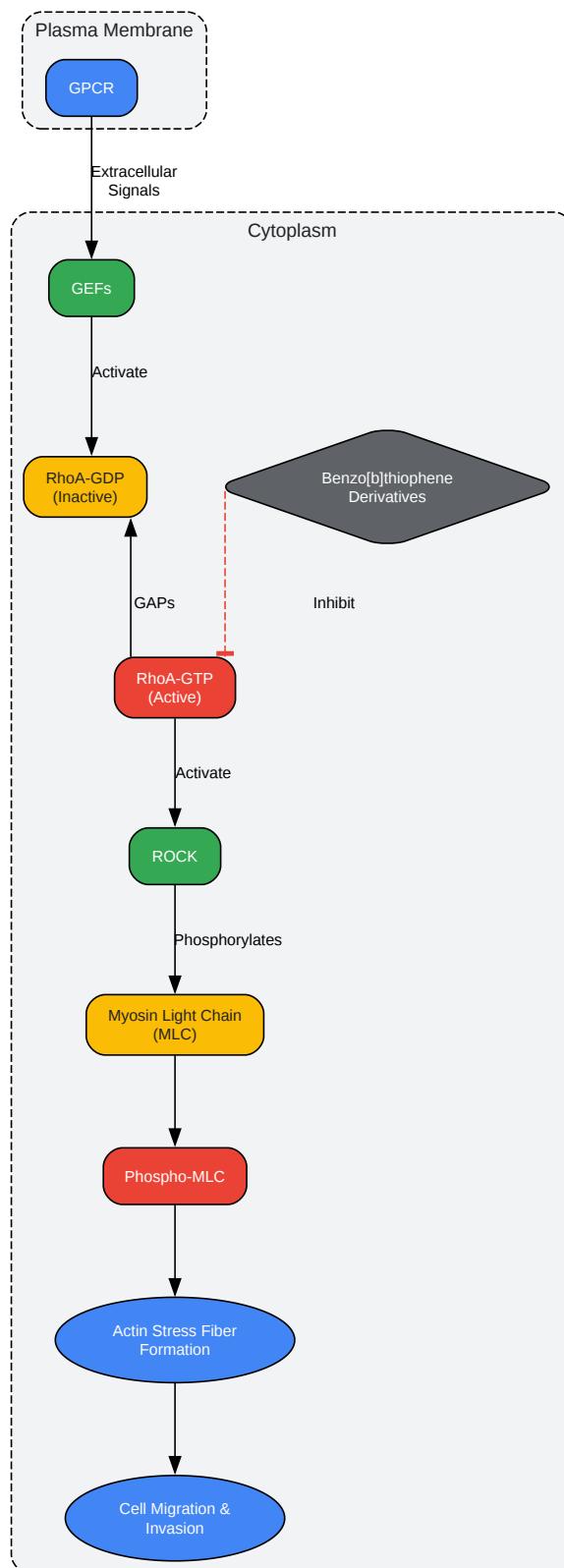
Procedure:

- Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl_3) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the chloroiminium ion, the Vilsmeier reagent, occurs during this step.[\[4\]](#)
- Formylation Reaction: Dissolve 5-bromobenzo[b]thiophene in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C . After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.[\[4\]](#) Stir until the ice has melted and gas evolution has ceased.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure **5-Bromobenzo[b]thiophene-3-carbaldehyde**.

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of **5-Bromobenzo[b]thiophene-3-carbaldehyde** are not extensively documented, derivatives of the benzo[b]thiophene scaffold have shown significant pharmacological potential. Notably, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as anticancer agents that target the RhoA/ROCK signaling pathway.^[6] This pathway is crucial in regulating cellular processes that, when dysregulated, can promote tumor growth and metastasis.^[6]

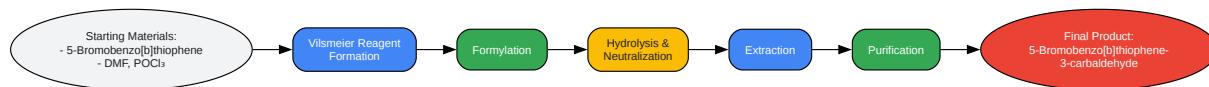
The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation. The diagram below illustrates a simplified overview of this signaling pathway and the potential point of inhibition by benzo[b]thiophene derivatives.

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Caption: Simplified RhoA/ROCK signaling pathway and potential inhibition by benzo[b]thiophene derivatives.

Logical Workflow for Synthesis

The synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde** follows a logical progression from starting materials to the final product, as outlined in the experimental protocol. The workflow diagram below visualizes this process.



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Caption: Workflow for the synthesis of **5-Bromobenzo[b]thiophene-3-carbaldehyde**.

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